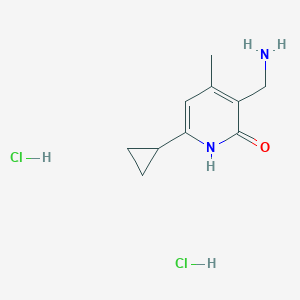
3-(Aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(Aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one;dihydrochloride” is a complex organic molecule. It contains an aminomethyl group (-NH2CH2-), a cyclopropyl group (a three-carbon ring), and a pyridinone group (a six-membered ring with one nitrogen atom and a carbonyl group). The “dihydrochloride” indicates that it is a salt with two chloride ions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyridinone ring. The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aminomethyl, cyclopropyl, and pyridinone groups. For example, the aminomethyl group could participate in reactions with electrophiles, and the pyridinone group could undergo reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the aminomethyl and pyridinone groups could make it soluble in polar solvents .科学的研究の応用
Environmental and Toxicological Studies
Compounds with structural similarities to "3-(Aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one; dihydrochloride" are often subjects of environmental and toxicological research. For instance, studies on organophosphorus (OP) and pyrethroid (PYR) pesticides examine their widespread environmental exposure, especially among children, and assess the potential health risks associated with their presence in both urban and rural settings (Babina et al., 2012). Such research is crucial for developing safety guidelines and regulatory policies to protect public health.
Pharmacokinetics and Drug Metabolism Studies
Understanding the pharmacokinetics and metabolism of chemical compounds, including their absorption, distribution, metabolism, and excretion (ADME), is essential for drug development and safety assessment. For example, a study on KW-5805, a compound intended for treating ulcers, illustrates the importance of evaluating a drug's tolerability and metabolic pathways in humans (Uckert et al., 1989). These studies inform dosage recommendations and help identify potential adverse effects.
Dietary Exposure and Carcinogenic Risk Assessment
Research into dietary exposure to carcinogenic compounds, such as heterocyclic amines formed during the cooking of meat, highlights the importance of assessing the risk these substances pose to human health. The identification and quantification of these compounds in food and biological samples are vital for understanding their role in disease etiology (Turteltaub et al., 1999). This research aids in the development of dietary guidelines aimed at reducing cancer risk.
Neuropharmacology and CNS Receptor Studies
Compounds targeting central nervous system (CNS) receptors, such as metabotropic glutamate receptor subtype 5 (mGluR5), are studied for their potential therapeutic applications in psychiatric and neurological disorders. PET imaging with selective ligands, such as 11C-ABP688, enables the non-invasive investigation of receptor distribution and density in the human brain, providing insights into the pathophysiology of various conditions and guiding drug development efforts (Ametamey et al., 2007).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-6-4-9(7-2-3-7)12-10(13)8(6)5-11;;/h4,7H,2-3,5,11H2,1H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTFBPJNCPNULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C2CC2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2923368.png)
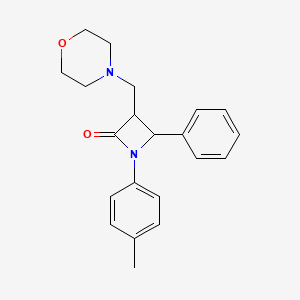
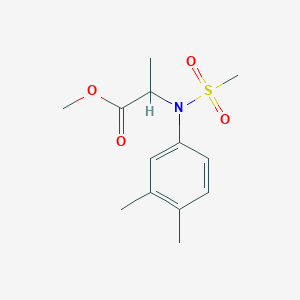
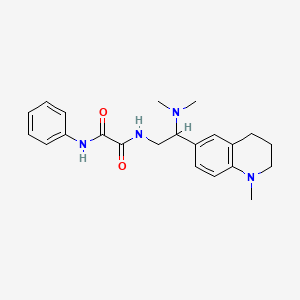
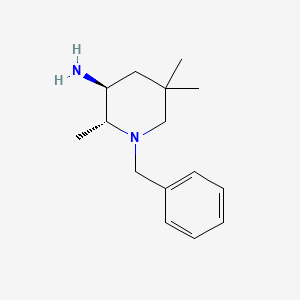
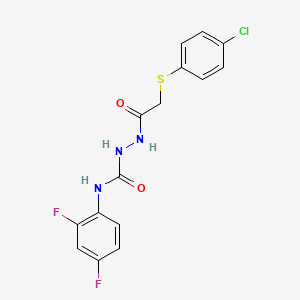
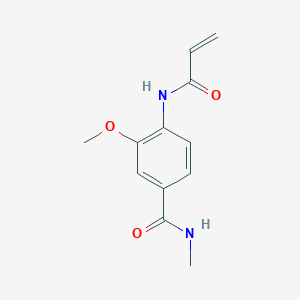
![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B2923378.png)
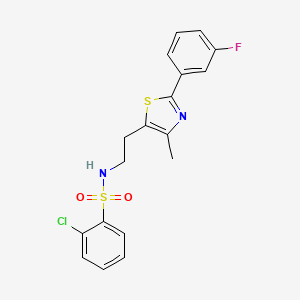
![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2923382.png)
![6-(4-methoxyphenyl)-3-methyl-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2923383.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923388.png)
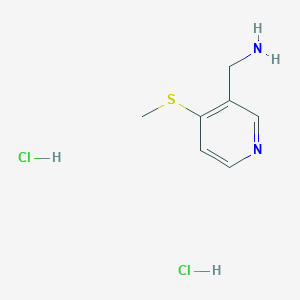
![2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B2923391.png)